

Spectroscopic Characterization of Tetramethylammonium Triiodide: A Technical Guide

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Compound of Interest		
Compound Name:	Tetramethylammonium triiodide	
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Introduction: **Tetramethylammonium triiodide**, with the chemical formula [N(CH₃)₄]I₃, is a quaternary ammonium polyhalide compound. It serves as a valuable reagent in organic synthesis and materials science, primarily as a source of the triiodide anion (I₃⁻) and for its role as a potential phase-transfer catalyst precursor.[1] A thorough understanding of its structural and vibrational properties through spectroscopic analysis is crucial for its application in research and development. This guide provides a comprehensive overview of the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and Raman spectroscopic data for **tetramethylammonium triiodide**, complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the tetramethylammonium cation in solution. Due to the high symmetry of the $[N(CH_3)_4]^+$ cation, where all protons and carbon atoms are chemically equivalent, the resulting spectra are characteristically simple. The chemical shifts for the tetramethylammonium cation are largely independent of the counter-anion (iodide vs. triiodide) in solution.

Data Presentation

The following table summarizes the expected NMR spectroscopic data for the tetramethylammonium cation, based on data for the closely related tetramethylammonium iodide.[2]



Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Tetramethylammonium Cation

Nucleus	Chemical Shift (δ) ppm	Solvent	Multiplicity	Assignment
¹Н	~3.18 - 3.21	D ₂ O	Singlet	N(CH ₃) ₄ +

| 13C | ~57.96 | D2O | Singlet | N(CH3)4+ |

Experimental Protocol: ¹H and ¹³C NMR

A detailed methodology for acquiring high-quality NMR spectra of **tetramethylammonium triiodide** is as follows:[2][3][4]

- · Sample Preparation:
 - Accurately weigh approximately 10-20 mg of tetramethylammonium triiodide.
 - Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O) within a clean, dry 5 mm NMR tube.
 - Ensure the sample is completely dissolved by gentle vortexing or inversion.
- Instrument Parameters (Typical for a 400 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 10-12 ppm.
 - Temperature: 298 K.



■ Referencing: The residual solvent peak of D₂O (approx. 4.79 ppm) can be used as an internal reference.[2]

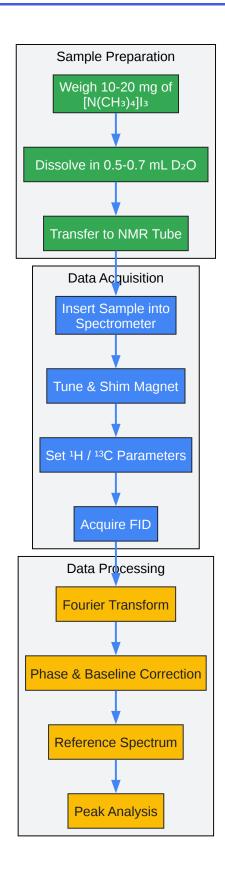
◦ ¹³C NMR:

- Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
- Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 200-240 ppm.
- Referencing: An external standard like 1,4-dioxane in D₂O (67.19 ppm) or referencing the solvent signal can be used.[2]

· Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction.
- Integrate the signals (for ¹H NMR) and reference the chemical shifts.





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Figure 1. Experimental workflow for NMR spectroscopy.



Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the vibrational modes of the functional groups within a molecule. For **tetramethylammonium triiodide**, the spectrum will show characteristic absorptions for the C-H and N-C bonds of the cation, as well as vibrations associated with the triiodide anion.

Data Presentation

Table 2: Key IR Absorption Bands for Tetramethylammonium Triiodide

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
~2980	Strong	C-H stretching vibrations	[1]

| ~1480 | Strong | N-CH3 asymmetric deformation |[1] |

Note: The triiodide anion (I_3^-) has a symmetric stretch that is IR-inactive but Raman-active, and an asymmetric stretch that is IR-active. The far-IR region would be required to observe the asymmetric stretch of the I_3^- anion.

Experimental Protocol: FT-IR (KBr Pellet Method)

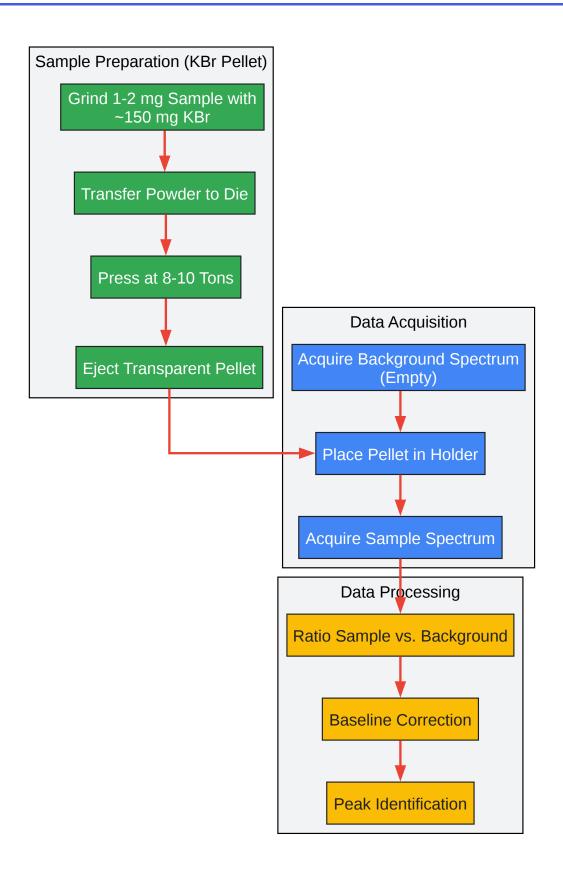
The potassium bromide (KBr) pressed pellet technique is a common and effective method for obtaining the IR spectrum of a solid sample.[2][5][6]

- Sample Preparation:
 - Gently grind 1-2 mg of tetramethylammonium triiodide with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle.
 - Ensure a fine, homogeneous mixture is obtained.
 - Transfer the mixture to a pellet-forming die.



- Apply pressure of 8-10 tons for several minutes using a hydraulic press to form a transparent or translucent pellet.[2]
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
 - Acquire the sample spectrum.
- Instrument Parameters:
 - Spectral Range: 4000 400 cm⁻¹.
 - ∘ Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction if necessary and label the significant absorption peaks.





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Figure 2. Experimental workflow for FT-IR spectroscopy.



Raman Spectroscopy

Raman spectroscopy is a powerful complementary technique to IR spectroscopy. It detects vibrations that result in a change in the polarizability of a bond. It is particularly effective for observing the symmetric vibrations of non-polar moieties, making it ideal for detecting the symmetric stretch of the triiodide anion.

Data Presentation

Table 3: Key Raman Shifts for Tetramethylammonium Triiodide

Raman Shift (cm ⁻¹)	Intensity	Assignment	Reference

| ~112 | Strong | I₃ - symmetric stretching vibration |[1] |

Note: Raman spectra will also show peaks corresponding to the tetramethylammonium cation, such as C-H and C-N vibrations, but the most characteristic feature for this compound is the strong signal from the triiodide anion.

Experimental Protocol: FT-Raman Spectroscopy

- Sample Preparation:
 - Place a small amount of the crystalline tetramethylammonium triiodide powder into a sample holder, such as a glass capillary tube or an aluminum sample cup.[7]
 - No further preparation is typically needed as Raman is a non-destructive scattering technique.[8]
- Data Acquisition:
 - Place the sample holder in the spectrometer's sample compartment.
 - Focus the laser beam onto the sample.
 - Acquire the Raman spectrum.
- Instrument Parameters (Typical):

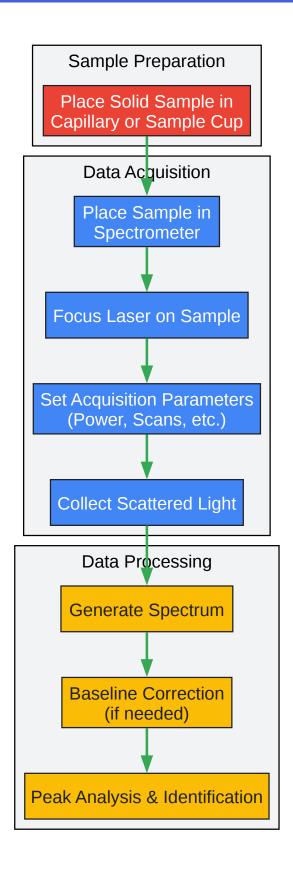






- Laser Wavelength: 1064 nm (Nd:YAG) is commonly used to minimize fluorescence.
- Laser Power: Use the lowest power necessary to achieve a good signal-to-noise ratio
 (e.g., 50-200 mW) to prevent sample degradation.[2]
- Spectral Range: 3500 100 cm⁻¹.
- ∘ Resolution: 4 cm⁻¹.
- Number of Scans: 128-512, depending on the sample's scattering efficiency.
- Data Processing:
 - The instrument software processes the collected signal (an interferogram in FT-Raman) to generate the Raman spectrum.
 - Perform baseline correction, especially to remove any broad fluorescence background that may be present.
 - o Identify and label the characteristic Raman shifts.





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Figure 3. Experimental workflow for Raman spectroscopy.



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